4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes a dimethylamino group, a methoxy group, and an aldehyde functional group. Its molecular formula is C13H14N2O2, and it has a molecular weight of 234.26 g/mol. The compound exhibits notable properties due to the presence of these functional groups, which contribute to its chemical reactivity and biological activity.
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde has been studied for its potential biological activities. Compounds in the quinoline class are known for their diverse pharmacological properties, including:
The synthesis of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde typically involves several steps, including:
4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde has several potential applications:
Interaction studies involving this compound often focus on its binding affinity with biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Key areas of investigation include:
Several compounds share structural similarities with 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Dimethylamino)-2-hydroxybenzaldehyde | Hydroxy group instead of methoxy | Known for its anti-inflammatory properties |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits chelating properties with metals |
| 2-Methylquinoline | Simplified structure without additional substituents | Basic structure for many derivatives |
| 6-Methoxyquinoline | Methoxy group at position 6 | Used in various synthetic pathways |
| 4-Aminobenzoic acid | Amino group instead of dimethylamino | Important in dye chemistry |
The uniqueness of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde lies in its specific combination of functional groups that enhance its biological activity while maintaining stability, making it a valuable candidate for further research and development in medicinal chemistry.